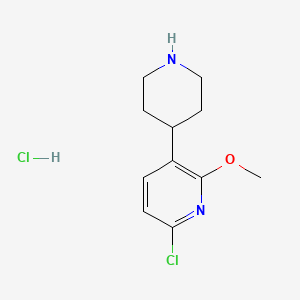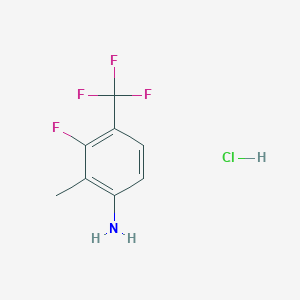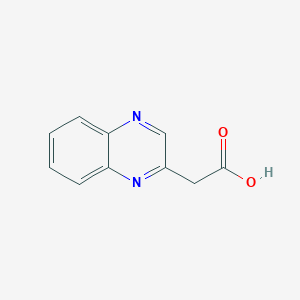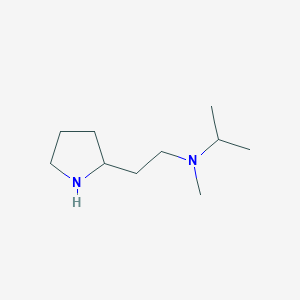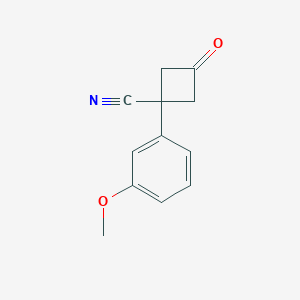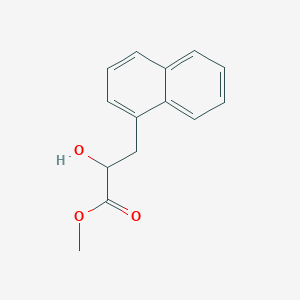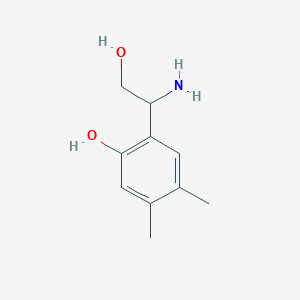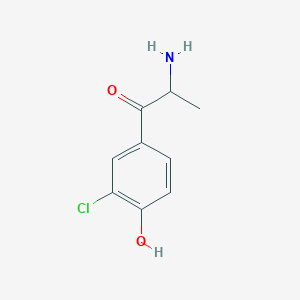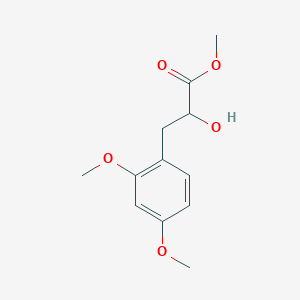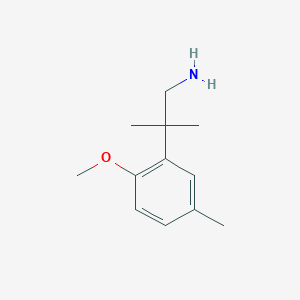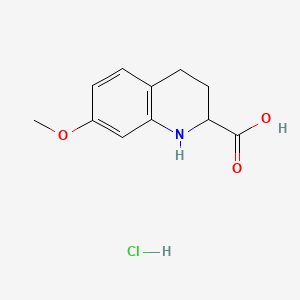
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a hydrochloride salt form. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.
Hydrochloride Formation: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-1,2,3,4-tetrahydroquinoline
- 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8;/h2,4,6,9,12H,3,5H2,1H3,(H,13,14);1H |
InChI Key |
IMBGEGZXCVLESB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(N2)C(=O)O)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
